An In-depth Technical Guide on the Chemical Properties of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
An In-depth Technical Guide on the Chemical Properties of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Drawing from established principles of organic chemistry and data from analogous structures, this document will delve into its synthesis, physicochemical characteristics, spectral properties, and potential applications, offering a valuable resource for researchers in drug discovery and development.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry as it is considered a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The 3,5-disubstituted pattern, as seen in the title compound, is a common motif explored for therapeutic potential.
Molecular Structure and Physicochemical Properties
(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a hydroxymethyl group.
Molecular Structure:
Caption: Chemical structure of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
Physicochemical Data Summary:
| Property | Value | Source/Comment |
| CAS Number | 188878-36-6 | [3] |
| Molecular Formula | C₉H₇ClN₂O₂ | [3] |
| Molecular Weight | 210.62 g/mol | [3] |
| Appearance | Powder | Based on commercial supplier data for a related isomer. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be low. | Inferred from the structure and properties of similar heterocyclic compounds. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| pKa | Not available. | The hydroxymethyl proton is weakly acidic. The nitrogen atoms in the oxadiazole ring are weakly basic. |
Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile method involves the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, a plausible synthetic route would involve the reaction of 2-chlorobenzamidoxime with a protected form of glycolic acid, followed by deprotection.
A more direct approach, based on published procedures for similar compounds, would be the reaction of 2-chlorobenzamidoxime with an ester of glycolic acid, such as methyl glycolate, often under solvent-free conditions or with microwave irradiation to facilitate the cyclization.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical):
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Preparation of 2-Chlorobenzamidoxime: This intermediate can be prepared from 2-chlorobenzonitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or sodium hydroxide.
-
Synthesis of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol: A mixture of 2-chlorobenzamidoxime and a slight excess of methyl glycolate is heated, with or without a solvent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and purified, typically by column chromatography on silica gel, to yield the final product.
Spectral Properties
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 2-chlorophenyl group (multiplets, ~7.4-8.0 ppm).- A singlet for the methylene protons (-CH₂-) adjacent to the oxadiazole ring and the hydroxyl group (~4.8-5.2 ppm).- A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the two carbons of the 1,2,4-oxadiazole ring (~168-176 ppm).- Aromatic carbon signals for the 2-chlorophenyl group (~125-135 ppm).- A signal for the methylene carbon (-CH₂-) (~60-65 ppm). |
| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm⁻¹).- C=N stretching vibration of the oxadiazole ring (~1600-1650 cm⁻¹).- C-O stretching vibrations (~1000-1200 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (210.62 for C₉H₇ClN₂O₂).- Characteristic fragmentation patterns, including the loss of the hydroxymethyl group and fragmentation of the oxadiazole and chlorophenyl rings. |
Chemical Reactivity and Stability
The chemical reactivity of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is primarily dictated by the functional groups present: the 1,2,4-oxadiazole ring, the 2-chlorophenyl substituent, and the hydroxymethyl group.
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1,2,4-Oxadiazole Ring: This ring system is generally stable to a range of conditions. The carbon atoms of the ring (C3 and C5) are electrophilic and can be susceptible to nucleophilic attack under certain conditions, although this is less common than in other heterocyclic systems. The ring is generally resistant to electrophilic substitution.
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Hydroxymethyl Group: The primary alcohol functionality is a key site for chemical modification. It can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides, providing a handle for further synthetic elaboration.
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2-Chlorophenyl Group: The chlorine atom on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The aromatic ring itself can undergo electrophilic substitution, with the directing effects influenced by the chloro and oxadiazolyl substituents.
The compound is expected to be stable under normal storage conditions, likely at room temperature in a dry environment.
Potential Applications in Drug Discovery
While there is no specific biological data available for (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore. Numerous derivatives have been investigated for a variety of therapeutic targets.
Potential Areas of Investigation:
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Anticancer Activity: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Properties: The 1,2,4-oxadiazole nucleus is present in compounds with demonstrated anti-inflammatory activity.
-
Antimicrobial Agents: The structural motif has been explored for the development of new antibacterial and antifungal drugs.[6]
-
Enzyme Inhibition: The 1,2,4-oxadiazole ring can act as a key binding element in the active sites of various enzymes.
The presence of the 2-chlorophenyl group and the hydroxymethyl "handle" for further derivatization makes (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol an attractive starting point for the synthesis of compound libraries for high-throughput screening in various disease models.
Safety Information
For the closely related isomer, [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, the following hazard and precautionary statements are listed by a commercial supplier. It is prudent to handle (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol with similar precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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